Hept-6-en-3-yn-2-ol
Description
Contextualization within Unsaturated Alcohols and Hydrocarbons
Hept-6-en-3-yn-2-ol belongs to a class of compounds known as enynols, which are characterized by the presence of both an alkene ("en") and an alkyne ("yn") functional group, along with a hydroxyl ("ol") group. The specific nomenclature "this compound" indicates a seven-carbon parent chain with a double bond at the sixth carbon, a triple bond at the third carbon, and a hydroxyl group at the second carbon.
The presence of these multiple unsaturated sites and a reactive alcohol group distinguishes it from simpler unsaturated alcohols like hept-6-en-2-ol (B2582897) (which lacks the alkyne) or hept-6-yn-3-ol (B2552821) (which lacks the alkene). nih.govnih.gov This trifunctional nature allows for a diverse range of chemical transformations, setting it apart from less functionalized hydrocarbons.
Significance as a Multifunctional Building Block
The true significance of this compound in organic chemistry lies in its role as a versatile and multifunctional building block for the synthesis of more complex molecules. ontosight.ai Each functional group—the alkene, the alkyne, and the alcohol—can undergo a variety of chemical reactions, often selectively. This allows chemists to construct intricate molecular architectures in a stepwise and controlled manner.
For instance, the hydroxyl group can be oxidized to form a ketone or participate in substitution reactions. The alkene and alkyne groups can undergo addition reactions, such as hydrogenation to form saturated or partially saturated derivatives, or participate in cycloaddition reactions. researchgate.net The Wilkinson's catalyst, for example, has been used to catalyze the Diels-Alder reaction of this compound with 2,3-dimethylbutadiene. researchgate.net
The strategic placement of these functional groups also allows for intramolecular reactions, leading to the formation of cyclic compounds. rsc.org This capability is highly valuable in the synthesis of natural products and pharmaceutical agents, which often contain complex ring systems. ovgu.deresearchgate.net
Scope of Contemporary Research on Enynols
Contemporary research on enynols, including this compound and its analogs, is vibrant and expansive. A significant area of focus is the development of new catalytic methods to control the reactivity of these multifunctional molecules. ovgu.de Transition-metal catalysis, particularly with gold, palladium, and ruthenium, has been instrumental in devising novel synthetic strategies. ovgu.deorganic-chemistry.orgrsc.org
Gold-catalyzed reactions, for example, are known to activate the alkyne group towards nucleophilic attack, leading to the formation of carbo- and heterocyclic compounds. rsc.org Palladium-catalyzed reactions, such as hydrostannation, have been studied to control the regioselectivity of additions across the triple bond, influenced by the geometry of the double bond. organic-chemistry.orgorganic-chemistry.org Ruthenium catalysts are being explored for cascade transformations of enynols to rapidly build complex molecular scaffolds found in alkaloids and terpenoids. ovgu.de
Furthermore, research has extended to the application of enynols in the synthesis of biologically active molecules and functional materials. ovgu.deresearchgate.net For instance, enynols are used as precursors for photoremovable protecting groups, which can release aldehydes and ketones upon exposure to light. ju.edu The development of cascade reactions involving enynols is a particularly active field, as it allows for the efficient construction of complex structures in a single synthetic operation, which is highly desirable for atom economy and sustainable chemistry. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
81027-92-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hept-6-en-3-yn-2-ol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4H2,2H3 |
InChI Key |
VHQQQIOJZDBEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCC=C)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Hept 6 En 3 Yn 2 Ol Derivatives
Functional Group Reactivity Analysis
Hept-6-en-3-yn-2-ol is a polyfunctional molecule containing a secondary alcohol, a terminal carbon-carbon double bond, and an internal carbon-carbon triple bond. This unique combination of functional groups allows for a rich and varied reactivity profile, making it a versatile building block in organic synthesis. The challenge and opportunity lie in the chemoselective transformation of one functional group while preserving the others.
Oxidation Pathways of Hydroxyl Groups
The secondary hydroxyl group at the C-2 position is a primary site for oxidation reactions. The goal of such transformations is typically the synthesis of the corresponding carbonyl compound.
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, Hept-6-en-3-yn-2-one. This transformation can be accomplished using a variety of oxidizing agents. Secondary alcohols are readily oxidized to ketones, and the reaction typically terminates at this stage as there are no further hydrogens on the carbonyl carbon to be removed. chemguide.co.uklibretexts.org
A range of reagents can be employed, from strong oxidants like chromic acid (prepared from chromium trioxide or sodium dichromate in aqueous sulfuric acid) to milder, more selective agents. libretexts.org The choice of reagent is often dictated by the need to avoid unwanted side reactions with the alkene and alkyne moieties. Milder conditions are generally preferred to maintain the integrity of the unsaturated systems. For instance, Fétizon's reagent, which consists of silver(I) carbonate on celite, is known for its mildness and suitability for compounds with acid or base-sensitive groups. wikipedia.org Another common and selective method involves the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane.
The table below summarizes common oxidation methods applicable to the conversion of this compound to Hept-6-en-3-yn-2-one.
| Oxidizing Agent | Typical Solvent | Product | Reaction Notes |
| Chromic Acid (H₂CrO₄) | Acetone | Hept-6-en-3-yn-2-one | Strong oxidant; risk of side reactions with the double or triple bond. libretexts.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Hept-6-en-3-yn-2-one | Milder than chromic acid, limits over-oxidation and side reactions. |
| Fétizon's Reagent (Ag₂CO₃/Celite) | Benzene, Toluene (reflux) | Hept-6-en-3-yn-2-one | A mild reagent suitable for sensitive substrates. wikipedia.org |
| TEMPO / NaOCl | Dichloromethane (CH₂Cl₂), Water | Hept-6-en-3-yn-2-one | Selective oxidation under biphasic conditions. The presence of terminal alkynes can sometimes lead to side reactions with certain catalyst systems. helsinki.fi |
The direct oxidation of the secondary hydroxyl group in this compound to a carboxylic acid is not a standard transformation. Secondary alcohols are oxidized to ketones, and further oxidation does not occur without the cleavage of carbon-carbon bonds. chemguide.co.uklibretexts.org To form a carboxylic acid from this substrate, harsh oxidative conditions would be required, which would likely lead to the degradation of the molecule, for example, through cleavage of the double bond (ozonolysis) or the triple bond. Therefore, this pathway is not considered a synthetically useful transformation for the hydroxyl group itself.
Formation of Aldehydes and Ketones
Reduction of Alkyne and Alkene Moieties
The presence of both an alkene and an alkyne allows for various selective reduction strategies to access a range of partially or fully saturated derivatives. The key is to control the chemoselectivity and, where applicable, the stereoselectivity of the hydrogenation process.
Selective reduction of the terminal double bond in the presence of the internal triple bond is a challenging transformation. Generally, alkynes are more reactive towards catalytic hydrogenation than alkenes. libretexts.org However, specific catalytic systems have been developed to achieve this selectivity. For example, certain rhodium catalysts, such as 5% Rh-Al₂O₃, have been shown to selectively hydrogenate alkenes in the presence of other reducible groups under specific conditions. nih.gov Another approach involves the use of Lindlar's catalyst, typically used for alkyne semi-hydrogenation, which can, in some contexts and without the presence of quinoline, show selectivity for olefin hydrogenation. nih.gov
| Reagent/Catalyst | Hydrogen Source | Product | Reaction Notes |
| 5% Rh-Al₂O₃ | H₂ | Hept-3-yn-2-ol | Can show selectivity for alkene reduction in polyfunctional molecules. nih.gov |
| Diimide (N₂H₂) | In situ generation | Hept-3-yn-2-ol | Generated from hydrazine (B178648) and an oxidant; known to selectively reduce non-polar double bonds. |
The selective reduction of the alkyne in this compound can lead to either a cis (Z) or trans (E) alkene, depending on the chosen methodology. This control over stereochemistry is a cornerstone of modern synthetic chemistry.
Formation of (Z)-Hept-3,6-dien-2-ol (cis-alkene): The most common method for the syn-hydrogenation of an alkyne to a cis-alkene is the use of a poisoned catalyst, such as Lindlar's catalyst. libretexts.org This catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) or quinoline, which deactivates the catalyst just enough to prevent the over-reduction of the newly formed alkene to an alkane. libretexts.org Other modern catalysts, including those based on nickel, cobalt, or gold, can also achieve this transformation with high selectivity. organic-chemistry.org
Formation of (E)-Hept-3,6-dien-2-ol (trans-alkene): The anti-hydrogenation of an alkyne to a trans-alkene is classically achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.org A more modern and often more functional-group-tolerant method involves a two-step procedure: a ruthenium-catalyzed trans-hydrosilylation of the alkyne, followed by protodesilylation to yield the trans-alkene. missouri.eduorganic-chemistry.orgnih.gov This process is highly chemoselective and compatible with sensitive functional groups like alcohols. organic-chemistry.orgnih.gov
The following table summarizes key methods for the selective reduction of the alkyne in this compound.
| Reagent/Catalyst | Conditions | Product | Stereochemistry |
| H₂, Lindlar's Catalyst | Methanol or Hexane | (Z)-Hept-3,6-dien-2-ol | cis (Z) |
| Na, NH₃ (l) | -78 °C | (E)-Hept-3,6-dien-2-ol | trans (E) |
| [Cp*Ru(MeCN)₃]PF₆, then CuI/TBAF | 1. Hydrosilylation 2. Protodesilylation | (E)-Hept-3,6-dien-2-ol | trans (E) organic-chemistry.org |
| Pd(OAc)₂, DMF/KOH | Heat | (Z)-Hept-3,6-dien-2-ol | cis (Z) organic-chemistry.org |
Selective Alkene Reduction
Nucleophilic Substitution at the Hydroxyl Center
The direct nucleophilic substitution of the hydroxyl (-OH) group in this compound is generally unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgorganic-chemistry.org This activation can be achieved through several methods.
One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The leaving group then becomes a neutral water molecule (H₂O), which is much more stable and thus a better leaving group. libretexts.orgyoutube.com However, this approach is limited as many nucleophiles are deactivated under strongly acidic conditions. libretexts.org
A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. organic-chemistry.orgyoutube.com The resulting sulfonate is an excellent leaving group, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles. libretexts.org Another approach is the use of phosphorus halides, such as phosphorus tribromide (PBr₃), to convert the alcohol directly into an alkyl halide. libretexts.org In the context of more specialized activating systems, the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD), forms a phosphorus ester intermediate to activate the hydroxyl group for substitution with inversion of stereochemistry. unco.edu
Cascade and Cycloisomerization Reactions
Cascade and cycloisomerization reactions of 1,5-enynes like this compound are powerful, atom-economical transformations for synthesizing complex cyclic and bicyclic structures from simple acyclic precursors. These reactions involve a series of intramolecular bond-forming events that proceed in a single synthetic operation, often triggered by a metal catalyst.
Metal-Catalyzed Cycloisomerizations
Transition metals are highly effective catalysts for the cycloisomerization of 1,5-enynes. The choice of metal catalyst is crucial as it dictates the reaction mechanism and the structure of the resulting product. Metals such as indium, gold, palladium, and rhodium have distinct modes of activation, leading to a diverse array of cyclic compounds.
Indium(III)-Catalyzed Cascade Cyclizations of 1,5-Enynes
Indium(III) salts, such as indium(III) iodide (InI₃) and indium(III) triflate (In(OTf)₃), are effective Lewis acid catalysts for promoting cascade cycloisomerizations of 1,5-enynes. nih.govorganic-chemistry.org The reaction is typically initiated by the coordination of the indium(III) catalyst to the alkyne, rendering it electrophilic and susceptible to intramolecular attack by the pendant alkene.
For 1,5-enynes, this process generally proceeds via a 6-endo-dig cyclization, leading to the formation of a vinyl-indium intermediate or a nonclassical carbocation. nih.govresearchgate.net This intermediate can then undergo subsequent transformations, such as hydroarylation or phenoxycyclization if a suitable nucleophile is present, to generate complex tricyclic frameworks. nih.gov The reactions are often stereospecific and proceed under mild conditions with low catalyst loadings (typically 5 mol%). nih.gov DFT computational studies support a two-step mechanism involving the initial stereoselective enyne cyclization followed by a second ring closure. nih.gov
| Catalyst System | Substrate Type | Key Mechanistic Step(s) | Product Type(s) | Ref. |
| InI₃ (5 mol%) | Aryl-substituted 1,5-enynes | 6-endo-dig cyclization, Cation-olefin cascade, Hydroarylation/Phenoxycyclization | Benzo[b]chromenes, Phenanthridines, Xanthenes | nih.gov |
| InCl₃ (5-7 mol%) | Substituted 1,6-cyclohexenylalkynes | 5-exo vs. 6-endo cyclization based on alkyne substitution | Bicyclo[3.2.1]oct-2-enes, Bicyclo[3.3.1]nonadienes | mdpi.com |
| In(OTf)₃ (1 mol%) | 2-Aminoaryl ketones and phenylacetylenes | Alkynylation, Meyer–Schuster rearrangement, Cyclization | 2,4-Disubstituted quinolines | organic-chemistry.org |
Gold-Catalyzed Enyne Cycloisomerizations
Gold(I) complexes are exceptionally powerful catalysts for the cycloisomerization of 1,5-enynes due to their strong affinity for alkynes (alkynophilicity). mdpi.com The catalytic cycle typically begins with the coordination of a cationic gold(I) species to the alkyne of the enyne substrate. This activation facilitates the intramolecular nucleophilic attack of the alkene onto the alkyne.
For 1,5-enyn-3-ol systems, this initial cyclization can lead to various reaction pathways depending on the substrate's substitution pattern. mdpi.com A common pathway involves a 5-exo-dig or 6-endo-dig cyclization to form a cyclopropyl (B3062369) gold-carbene intermediate, which can then undergo skeletal rearrangements. encyclopedia.pub In the case of 3-hydroxy-1,5-enynes, these reactions can yield bicyclo[3.1.0]hexan-2-one derivatives. acs.org The versatility of gold catalysis allows for the construction of diverse and complex scaffolds, including spiroketals and indenone derivatives, under mild reaction conditions. encyclopedia.pubacs.org
| Catalyst System | Substrate Type | Key Mechanistic Step(s) | Product Type(s) | Ref. |
| [IPrAuCl]/AgNTf₂ | 3-Silyloxy-1,5-enynes | Gold-catalyzed rearrangement | 7-Aryl benzo[b]furans | mdpi.com |
| Ph₃PAuCl/AgOTf | (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols | Hydroxyl attack on activated alkyne, researchgate.netresearchgate.net-sigmatropic rearrangement | cis-3-Acyl-4-alkenylpyrrolidines | acs.org |
| [(Ph₃PAu)₃O]BF₄ | 1,5-Allenynes | Nucleophilic addition of allene (B1206475) to Au-acetylide, 1,5-H shift | Cross-conjugated trienes | nih.gov |
Palladium-Catalyzed Cyclization Reactions and Regioselectivity Regulation
Palladium-catalyzed reactions of enynols offer a broad range of synthetic possibilities, with the added advantage that regioselectivity can often be controlled by carefully selecting the reaction conditions, particularly the ligands. organic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.gov Theoretical studies on the palladium-catalyzed cyclization of enynols with aminals have shown that the skeletal structure of the enynol substrate itself can direct the regiochemical outcome. nih.gov For example, hept-6-en-4-yn-1-ol has been shown to yield a polysubstituted 1,3-diene embedded in an O-heterocycle. nih.gov
The choice of phosphine (B1218219) ligands is a critical factor in modulating the steric and electronic properties of the palladium center, thereby influencing the regioselectivity of processes like hydrocarboxylation or diamination. researchgate.netrsc.org For instance, less sterically hindered ligands might favor a 6-endo cyclization pathway, while bulkier ligands can promote a 5-exo cyclization. organic-chemistry.org This control allows for the selective synthesis of different heterocyclic and carbocyclic ring systems from the same class of starting materials. beilstein-journals.org
| Catalyst System | Substrate/Reagents | Regioselectivity Control | Product Type(s) | Ref. |
| Pd(TFA)₂ / NIXANTPHOS | tert-Alcohols, Arylamines, CO | Ligand bite angle (bidentate phosphines) | Branched (α-quaternary) vs. Linear (β-substituted) amides | researchgate.net |
| [PdCl(π-allyl)]₂ / DPEphos | 2-Alkynylic alcohols, CO, Alcohols | Hydroxy group coordination enabling syn-hydrocarboxylation | 3-Hydroxy-2(E)-alkenoates | rsc.org |
| Pd(0) / Quinox vs. Pyox | Unactivated alkenes, Amines | Ligand steric hindrance | 3-Aminopiperidines (6-endo) vs. Amino-substituted pyrrolidines (5-exo) | organic-chemistry.org |
| Pd(II) / Ligand L3 | o-Iodoanilines, Phenylacetylenes, CO | Ligand-controlled coordination preference (amino vs. hydroxyl) | Indolo[3,2-c]coumarins vs. Benzofuro[3,2-c]quinolinones | beilstein-journals.org |
Rhodium-Catalyzed Oxidative Annulations
Rhodium-catalyzed oxidative annulations provide a powerful method for constructing heterocyclic compounds. A particularly noteworthy transformation involving 1,3-enynes (a substructure within this compound) is their ability to function as one-carbon annulation partners. nih.gov This reactivity proceeds through a mechanism involving a rare alkenyl-to-allyl 1,4-rhodium(III) migration. nih.govrsc.org
The catalytic cycle is initiated by a directing-group-assisted C–H activation of a co-substrate (e.g., a benzamide), followed by insertion of the enyne alkyne. acs.orgcolab.ws Instead of a standard reductive elimination, the rhodium center undergoes a 1,4-migration from the alkenyl carbon to the allylic position of the enyne, generating an electrophilic π-allylrhodium(III) intermediate. nih.govrsc.org This intermediate is then trapped by an internal nucleophile, leading to the formation of a five-membered ring where the alkyne portion of the enyne has effectively acted as a one-carbon synthon. rsc.org This chemodivergent approach can be tuned by the choice of oxidant and additives to favor different annulation pathways (e.g., nitrogen vs. oxygen annulation). acs.orgcolab.ws
| Catalyst System | Co-substrate / Reagent | Key Mechanistic Step(s) | Product Type(s) | Ref. |
| [CpRhCl₂]₂ / AgSbF₆ | N-Enoxyphthalimides | C–H activation, 1,4-Rh(III) migration, Nucleophilic cyclization | Dihydropyrroles | nih.gov |
| CpRh(MeCN)₃₂ | N-Methoxy benzamides | C–H activation, 1,4-Rh(III) migration, N vs. O annulation | Dihydroisoquinolones or Isobenzofuranones | acs.orgcolab.ws |
| [Cp*Rh(OAc)₂] / Cu(OAc)₂ | 2-Arylpyridines | sp² C–H activation, 1,4-Rh(III) migration, Nucleophilic attack | Five-membered azacycles with a quaternary carbon | rsc.org |
| Rh(III) catalyst | Indole (B1671886)/Pyrrole-N-carboxamides | Oxidative C-H functionalization, Aza-annulation, 1,4-Rh migration | Imidazo[1,5-a]indol-3(2H)-ones, Benzo[d]sultams | researchgate.net |
Diels-Alder Reactions with Enynols
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.com Enynol systems, such as derivatives of this compound, can participate in these reactions, though their behavior is nuanced. In intramolecular Diels-Alder (IMDA) reactions, the diene and dienophile are part of the same molecule. ntu.edu.sg
Research into the synthesis of complex natural products has shed light on the reactivity of enynol-like structures in cycloadditions. For instance, in an approach to Allahabadolactone A, the stereochemical outcome of an IMDA reaction was found to be highly dependent on the nature of the diene system. A study observed that while a triene substrate underwent a highly diastereoselective Diels-Alder reaction, the corresponding dienyne showed significantly different and less selective results. ntu.edu.sg This suggests that the presence of the alkyne in a molecule like this compound profoundly influences the transition state geometry of the cycloaddition. ntu.edu.sg
In some cases, enynol derivatives are transformed in situ to generate a reactive diene that then undergoes a Diels-Alder reaction. Gold(I)-catalyzed reactions of enynals can proceed through an intramolecular addition of the carbonyl to the alkyne, forming a pyrylium (B1242799) intermediate which then acts as the diene in a Diels-Alder reaction with an external alkene. acs.org Another strategy involves the thermolysis of a 1,6-diyne, which generates a reactive vinylallene intermediate that can be trapped by a dienophile, such as a nitrile, in an intramolecular [4+2] cycloaddition. mit.edu This vinylallene, locked in an s-cis conformation, proves to be an exceptionally reactive diene. mit.edu
Allylic Rearrangements and Stereoselectivity Modulation
Allylic alcohols like this compound are versatile substrates for rearrangement reactions, which can modulate stereochemistry and introduce new functional groups. thieme-connect.de The Overman rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to an allylic trichloroacetamide, is a key example. This reaction is often catalyzed by palladium(II) salts. researchgate.net
The ability of a close analogue, (2E)-hept-2-en-6-yn-1-ol, to undergo a Pd(II)-catalysed Overman rearrangement has been investigated. The process involves the initial conversion of the allylic alcohol to the corresponding allylic trichloroacetimidate using trichloroacetonitrile (B146778) and a catalytic amount of DBU. researchgate.net The subsequent rearrangement provides a method to introduce a nitrogen-containing functional group at the allylic position. researchgate.net
Allylic rearrangements can also be encountered in other contexts. For example, during the synthesis of complex molecules, undesired stereochemistry from one route necessitated an alternative approach that utilized a combined allylic azide (B81097) rearrangement and intramolecular Schmidt reaction to achieve the desired stereoisomer. core.ac.uk Allylic shifts are mechanistically characterized by an allyl intermediate, allowing for both S_N2' and S_N1' pathways. wikipedia.org The pathway that dominates can be influenced by steric hindrance at the reaction center. wikipedia.org
The following table summarizes the Overman rearrangement of a related substrate, highlighting the conditions and outcomes.
| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |
| 1 | (2E)-hept-2-en-6-yn-1-ol | 1. CCl₃CN, DBU (cat.), CH₂Cl₂ | (E)-N-(hept-1-en-6-yn-3-yl)-2,2,2-trichloroacetamide | 85% | researchgate.net |
| 2. PdCl₂(PhCN)₂, THF, rt |
Intramolecular Cyclization Pathways
The dual functionality of the alkene and alkyne in this compound and its derivatives makes them ideal substrates for a variety of intramolecular cyclization reactions, often catalyzed by transition metals like gold, platinum, rhodium, and palladium. acs.org These reactions are powerful methods for constructing carbocyclic and heterocyclic frameworks.
Gold(I) and other electrophilic metal catalysts are particularly effective at activating the alkyne towards nucleophilic attack by the tethered alkene, initiating a cycloisomerization cascade. acs.org These reactions can proceed through an endo or exo cyclization pathway. For 1,6-enynes, a common pathway involves a 6-endo-dig cyclization. acs.org The specific pathway and resulting product structure can be influenced by substituents on the enyne chain. acs.org
Palladium-catalyzed intramolecular reactions are also prevalent. For instance, a one-pot, three-step tandem process has been developed involving a Pd(II)-catalysed Overman rearrangement, followed by a ring-closing enyne metathesis (RCEYM), and an intramolecular Diels-Alder reaction to form highly substituted aminobicyclo[4.3.0]nonanes. researchgate.net Another example is the Pd-catalyzed intramolecular sequential Heck cyclization and oxidation, which can be used to construct seven-membered rings from related diene-ol systems. researchgate.net
The Nicholas reaction provides another route for cyclization. This reaction involves the stabilization of a propargylic carbocation by a dicobalt hexacarbonyl complex, which can then be trapped by an intramolecular nucleophile, such as a hydroxyl group, to form cyclic ethers. mdpi.com
Theoretical and Computational Mechanistic Studies
Density Functional Theory (DFT) Calculations on Reaction Pathways
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, including those involving enynols. mdpi.comdiva-portal.org DFT calculations allow for the detailed exploration of reaction pathways, the characterization of transition states, and the rationalization of experimentally observed outcomes. diva-portal.org
For transition-metal-catalyzed reactions of enynes, DFT studies have been crucial in elucidating the intricate multi-step mechanisms. In gold(I)-catalyzed cycloisomerizations, for example, DFT calculations have helped to map out the potential energy surfaces for competing pathways. researchgate.net These studies can compare the activation energies for different modes of cyclization (e.g., 5-exo vs. 6-endo), providing insight into the origins of regioselectivity. acs.org
In a study on the annulation of ynamides with isoxazoles catalyzed by gold, DFT computations supported the proposed mechanism involving the addition of the isoxazole (B147169) to the gold-activated ynamide, followed by ring expansion to form an α-imino vinylic gold intermediate. researchgate.net Similarly, DFT calculations were employed to evaluate the reaction pathway for the palladium-catalyzed synthesis of cycloheptenones, confirming a sequence of intramolecular 7-exo-trig cyclization followed by oxidation. researchgate.net These computational models provide a level of detail about transition state geometries and energetic barriers that is inaccessible through experimental methods alone. sci-hub.se
Elucidation of Intermediates (e.g., Cyclopropyl Metal Carbenes, Carbocations)
A key aspect of understanding the reactivity of enynes like this compound in metal-catalyzed reactions is the characterization of the transient intermediates formed during the catalytic cycle. Gold(I)-catalyzed cycloisomerizations of 1,n-enynes are proposed to proceed through highly electrophilic intermediates best described as having a distorted cyclopropyl gold(I) carbene-like structure. acs.orgresearchgate.net
These cyclopropyl gold carbene intermediates are versatile, capable of reacting with various nucleophiles at either the cyclopropane (B1198618) ring or the carbene carbon. acs.org Their existence is supported by trapping experiments and DFT calculations. researchgate.net For example, a gold-catalyzed diazo-yne cyclization was shown through mechanistic studies to proceed via a β-aryl gold-carbene intermediate, which then participates in subsequent cycloaddition reactions. nih.gov The electronic nature of these gold intermediates, whether they are better described as carbenes or carbocations, is an active area of investigation. nih.gov
In other reactions, such as the Nicholas reaction, the key intermediate is a dicobalt hexacarbonyl-stabilized propargylic carbocation. The metal complex delocalizes the positive charge, making the cation remarkably stable and allowing for subsequent reactions with nucleophiles under mild conditions. mdpi.com The formation of carbocation intermediates is also central to understanding the regioselectivity of reactions like the hydrohalogenation of alkenes, where the most stable carbocation is preferentially formed. masterorganicchemistry.com
Understanding Regioselectivity and Stereospecificity
Regioselectivity, the preference for bond formation at one position over another, and stereospecificity, where stereoisomeric starting materials yield stereoisomerically different products, are fundamental concepts in understanding the reactions of this compound. masterorganicchemistry.comreddit.com Computational studies, particularly DFT, have been instrumental in explaining the origins of selectivity in these complex systems.
In the gold-catalyzed hydroamination of unsymmetrical alkynes, the regioselectivity is often governed by electronic factors rather than steric hindrance. nih.gov DFT calculations can quantify these electronic effects, rationalizing why electron-donating substituents on the alkyne tend to favor a 6-endo-dig cyclization, while electron-withdrawing groups favor a 5-exo-dig pathway. acs.org
DFT calculations have also been used to rationalize C(1)-regioselectivity and the preferential migration of certain groups in reactions proceeding through gold carbene pathways. researchgate.net By comparing the activation barriers for different reaction channels, researchers can predict and explain the major product formed. For example, in a zinc-catalyzed annulation, theoretical investigations pointed to the nucleophilic cyclization step, rather than C-C bond rotation, as the chemoselective-determining step. researchgate.net The preference for one isomer was attributed to stabilizing hydrogen-bonding interactions in the transition state. researchgate.net The ability to model transition states allows for a deep understanding of how substrate and catalyst structure control the stereochemical outcome of a reaction. masterorganicchemistry.commasterorganicchemistry.com
Advanced Reaction Systems
The strategic placement of unsaturation and a hydroxyl group in this compound derivatives allows for their participation in a variety of sophisticated and efficient chemical transformations. These reactions often proceed through a series of intramolecular steps, orchestrated by a catalyst, to build molecular complexity in a single synthetic operation.
While this compound itself is an enynol, its derivatives can be readily oxidized to the corresponding yne-enone. This transformation unlocks a rich field of cascade reactions, particularly those catalyzed by transition metals like gold and palladium. acs.org The reactivity of these yne-enones is characterized by the dual presence of an alkyne and a conjugated enone system, which can be selectively activated by carbophilic metal catalysts. acs.org
Gold catalysts, in particular, have been shown to activate the alkyne moiety of yne-enones, leading to the formation of a metal-bound 1,3-dipole. acs.org This reactive intermediate can then engage in a variety of (3+n) cycloaddition reactions with suitable reaction partners. For instance, in a process analogous to that described for other yne-enones, a gold-catalyzed cascade reaction of a Hept-6-en-3-yn-2-one derivative with an iminooxindole could be envisioned. acs.org This reaction would proceed through a cascade cycloisomerization/(3+2) annulation pathway to furnish complex spirooxindole derivatives. acs.org
The general mechanism for such a gold-catalyzed cascade is initiated by the coordination of the gold(I) catalyst to the alkyne of the yne-enone. This is followed by an intramolecular attack of the enone oxygen onto the activated alkyne, leading to a cycloisomerization that generates a furan-containing intermediate. This species can be represented as a gold-containing 1,3-dipole. This dipole then undergoes a [3+2] cycloaddition with a dipolarophile, such as an imine, to construct the final heterocyclic core.
A hypothetical reaction scheme for a derivative of Hept-6-en-3-yn-2-one is presented below, based on established yne-enone reactivity.
Table 1: Hypothetical Gold-Catalyzed Cascade Reaction of a Hept-6-en-3-yn-2-one Derivative
| Entry | Yne-Enone Substrate | Dipolarophile | Catalyst | Product |
| 1 | 1-Phenylhept-1-en-4-yn-3-one | N-Benzylidene-2-oxindole | Au(I)/L* | Phenyl-substituted 3,2'-pyrrolidinyl-spirooxindole |
*L represents a chiral ligand, which can be used to induce enantioselectivity in the cycloaddition step. researchgate.net
Research on similar systems has demonstrated that the choice of ligand on the gold catalyst can be crucial in controlling the stereochemical outcome of the reaction, allowing for the synthesis of enantioenriched products. researchgate.net Furthermore, the furan (B31954) unit within the newly formed polycyclic product can be a handle for further synthetic transformations, highlighting the utility of these cascade processes in diversity-oriented synthesis. acs.org
Derivatives of this compound can also undergo powerful cascade transformations under metal-free conditions, often promoted by organic bases. These reactions typically exploit the acidity of protons within the molecule and the propensity of the conjugated system to undergo rearrangements and cyclizations.
A well-documented cascade reaction for related propargylic systems is a base-promoted propargyl-allenyl rearrangement, followed by intramolecular cyclization. beilstein-journals.org For a suitably substituted derivative of this compound, such as one bearing an ortho-thiophenol on an aromatic substituent at the alkyne, an organic base can initiate a cascade leading to the formation of a benzothiophene (B83047) scaffold.
The mechanism commences with the deprotonation of the propargylic alcohol by the base. This initiates a rearrangement to an allenic intermediate. A subsequent intramolecular Michael addition of the thiophenol onto the allene, followed by tautomerization, would yield the cyclized product. If the terminal alkene of the original this compound structure is appropriately positioned, it can participate in a final allyl migration step to afford the fully aromatized benzothiophene ring system. beilstein-journals.org
Table 2: Representative Organic Base-Catalyzed Cascade for a this compound Derivative
| Substrate | Base | Solvent | Key Intermediates | Product |
| (Z)-7-(2-mercaptophenyl)this compound | DBU | Toluene | Allenyl alcohol, Cyclized dihydrothiophene | 2-substituted benzothiophene |
This type of base-catalyzed cascade is highly atom-economical and avoids the use of transition metals, which can be advantageous in terms of cost and sustainability. The strategy has been successfully applied to the synthesis of not only benzothiophenes but also indole derivatives when an ortho-amino-substituted aromatic group is used instead of a thiophenol. beilstein-journals.org These examples underscore the potential of this compound derivatives as versatile building blocks in the construction of medicinally relevant heterocyclic cores through elegant and efficient cascade reaction pathways.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound and, with high resolution, its elemental formula.
HRMS provides a highly accurate measurement of a compound's molecular mass, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For Hept-6-en-3-yn-2-ol, the molecular formula is C₇H₁₀O. HRMS would be used to confirm this composition by comparing the experimentally measured mass to the calculated exact mass. acs.org
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀O |
| Calculated Exact Mass [M+H]⁺ | 111.08044 |
| Hypothetical Found Mass [M+H]⁺ | 111.0801 |
GC-MS is a hybrid technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. derpharmachemica.com It is an excellent method for assessing the purity of a sample and confirming the identity of the primary component. nih.govwjarr.com
In a GC-MS analysis, the sample is volatilized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum.
For this compound, the GC chromatogram would ideally show a single major peak, indicating high purity. The mass spectrum corresponding to this peak would display the molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 110. Additionally, a characteristic fragmentation pattern would be observed, providing further structural confirmation. Common fragmentation pathways for an alcohol like this would include the loss of a methyl group (CH₃) resulting in a peak at m/z 95, and alpha-cleavage leading to a fragment at m/z 45 ([CH₃CHOH]⁺). The combination of the retention time from the GC and the mass spectrum provides a high level of confidence in the compound's identity.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.
The key to interpreting the IR spectrum of this compound lies in recognizing the distinct vibrational frequencies associated with its hydroxyl, alkyne, and alkene moieties.
Hydroxyl (O-H) Group: The presence of the hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3600-3200 cm⁻¹. libretexts.orgpressbooks.pubmasterorganicchemistry.com This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. A sharper, less intense peak may sometimes be observed around 3600 cm⁻¹ corresponding to the free, non-hydrogen-bonded O-H stretch, particularly in dilute solutions in non-polar solvents. masterorganicchemistry.com
Alkyne (C≡C and ≡C-H) Groups: Since this compound possesses an internal alkyne, a weak to medium, sharp absorption band is anticipated in the 2260-2100 cm⁻¹ range due to the C≡C stretching vibration. libretexts.orgpressbooks.pubdummies.com The intensity of this peak is often diminished for internal alkynes compared to terminal ones due to the symmetry of the bond, which results in a smaller change in dipole moment during vibration. If this were a terminal alkyne, a strong, sharp band around 3300 cm⁻¹ for the ≡C-H stretch would also be present. libretexts.orgdummies.com
Alkene (C=C and =C-H) Groups: The carbon-carbon double bond (alkene) is expected to show a medium to weak absorption band in the 1680-1640 cm⁻¹ region due to the C=C stretching vibration. libretexts.orgdummies.com Additionally, the stretching vibration of the vinylic C-H bonds (=C-H) typically appears in the region of 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch (hydrogen-bonded) | 3600-3200 | Strong, Broad |
| Alkene | =C-H stretch | 3100-3000 | Medium |
| Alkane | C-H stretch | 3000-2850 | Medium |
| Alkyne | C≡C stretch (internal) | 2260-2100 | Weak to Medium, Sharp |
| Alkene | C=C stretch | 1680-1640 | Weak to Medium |
This table is generated based on established principles of infrared spectroscopy. libretexts.orgorgchemboulder.comlibretexts.org
X-ray Crystallography for Solid-State Structure (if applicable to derivatives/complexes)
As of the current literature, there is no publicly available single-crystal X-ray diffraction data for this compound itself. This is likely because the compound is a liquid or a low-melting solid at room temperature, making the growth of suitable single crystals for X-ray analysis challenging.
However, X-ray crystallography remains a highly valuable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For derivatives or metal complexes of this compound that are crystalline, this method could provide precise information on bond lengths, bond angles, and stereochemistry. The study of enyne-containing molecules and their complexes with transition metals frequently employs X-ray crystallography to elucidate their solid-state structures and understand their reactivity. nih.govchemrxiv.org For instance, the formation of metal complexes with the alkyne or alkene functionalities, or the conversion of the hydroxyl group to a solid derivative, could facilitate crystallization and subsequent structural analysis by X-ray diffraction. rsc.orgresearchgate.net Such studies are crucial for understanding reaction mechanisms and designing new synthetic methodologies involving enyne substrates. researchgate.net
Applications in Advanced Organic Synthesis
Precursors for Complex Molecular Architecture
The carbon skeleton of Hept-6-en-3-yn-2-ol serves as a template that can be elaborated into the core structures of various complex target molecules, including natural products and pharmaceutically active compounds.
While direct total synthesis of a natural product using this compound is not prominently documented, the en-yne alcohol motif is a recurring feature in the synthesis of natural polyacetylene compounds. researchgate.net The structural relative, 2-methylthis compound, is a key starting material for producing enallene intermediates, which are then used in palladium-catalyzed cascade reactions to synthesize strigolactones, a class of plant hormones. acs.org This highlights the utility of such seven-carbon backbones in building complex natural product frameworks. The synthesis of other natural products, such as deca-4,6,8-triyn-1-ol, further underscores the importance of polyacetylenic precursors in accessing these unique molecular architectures. researchgate.net
The en-yne functional group arrangement is a valuable synthon for molecules with potential therapeutic applications. Closely related structures to this compound serve as crucial intermediates in the synthesis of pharmaceuticals. For instance, the isomeric compound 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) is a well-established precursor in the industrial production of the widely used antifungal drug terbinafine. google.com
Furthermore, derivatized analogues such as bromoalkenynols are recognized as valuable intermediates for synthesizing bioactive molecules, including potential antiviral agents and kinase inhibitors. vulcanchem.com The compound Hydroxyterbinafine, which shares a similar structural core, is itself categorized as a pharmaceutical standard and an important intermediate. pharmaffiliates.com This demonstrates the proven value of the hept-en-yn-ol framework in medicinal chemistry and drug development.
Synthesis of Natural Product Frameworks
Building Blocks for Novel Polyfunctional Compounds
The reactivity of both the alkene and alkyne moieties in this compound facilitates its use in various cyclization and annulation reactions to create new ring systems. This capability is fundamental to the construction of novel carbocyclic and heterocyclic scaffolds.
The en-yne motif is particularly well-suited for transition-metal-catalyzed cyclization reactions to form carbocycles. Research on analogous compounds demonstrates powerful strategies for ring formation. For example, a palladium-catalyzed cascade reaction involving an enallene derived from the related 2-methylthis compound leads to the formation of functionalized cyclopentenone rings. acs.org
In a different approach, the related compound hept-6-en-4-yn-1-ol has been employed in a [4 + 4] annulation strategy. nih.gov This method involves an initial [4 + 2] cycloaddition with a cyclobutene, which generates a strained cyclic allene (B1206475) that subsequently undergoes an electrocyclic ring-opening to furnish an eight-membered carbocycle. nih.gov Such eight-membered rings are key structural features in several classes of important bioactive natural products. nih.gov Gold-catalyzed cycloisomerization reactions of 1,6-enynes represent another powerful method for constructing bicyclic systems, further illustrating the potential of the this compound structure in building diverse carbocyclic frameworks. acs.org
A significant application of this compound is in the synthesis of complex oxygen-containing heterocyclic systems. Specifically, it has been successfully used to construct the Furo[2,3-b]pyran-2-one scaffold. google.com This is achieved through a Lewis acid-promoted cascade annulation reaction between this compound and an α-ketoester, such as ethyl pyruvate. google.com
In a typical procedure, a catalyst like Silver trifluoromethanesulfonate (B1224126) (AgOTf) promotes a cascade reaction in a single step, leading to the formation of the fused bicyclic lactone in high yield. google.comnih.gov This reaction proceeds via an initial cycloisomerization of the alkynol to form an enol ether, which then undergoes annulation with the α-ketoester to furnish the final product. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Hept-6-yn-2-ol | Ethyl pyruvate | AgOTf | (CH₂)₂Cl₂ | 80 °C, 4 h | 7a-methyl-3-propyl-4',6'-dihydro-7a'H-furo[2,3-b]pyran-2'-one | Not Specified | google.com |
| 5-Hexyn-1-ol (analogue) | α-Ketoesters | Ag(I) or Ag(I)-Au(I) | Not Specified | Not Specified | Furo[2,3-b]pyran-2-ones | Good | nih.gov |
This methodology provides an efficient and direct route to these valuable heterocyclic structures, which are of interest for their potential biological activities. google.com
Formation of Carbocyclic Systems
Role in Materials Science Research
While extensive research on this compound in materials science is not widely published, its structural features suggest significant potential. The conjugated en-yne system present in related molecules is of interest for applications in materials science. vulcanchem.com Such functionalities can serve as building blocks (monomers) for polymerization reactions or as ligands for the development of novel transition-metal complexes used in catalysis. vulcanchem.comontosight.ai The ability of the alkyne and alkene groups to participate in various coupling and polymerization reactions, such as click chemistry or metathesis, makes this compound and its derivatives promising candidates for the design of new functional materials.
Development of Novel Synthetic Methodologies
The strategic position of the alkene, alkyne, and hydroxyl functional groups in this compound makes it a versatile substrate for the development of novel synthetic methodologies. Researchers have explored its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, often with a focus on catalytic efficiency and sustainability.
Exploration of New Catalytic Systems
Scientific investigation into the reactivity of this compound has led to the exploration of various catalytic systems to achieve specific chemical transformations. A notable example is the use of transition metal catalysts to facilitate complex cycloaddition reactions.
One significant area of research has been the rhodium-catalyzed Diels-Alder reaction. Specifically, Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), has been successfully employed to catalyze the [4+2] cycloaddition of this compound with dienes. In a study involving the reaction with 2,3-dimethylbutadiene, this compound acts as the dienophile, leading to the formation of a mixture of the corresponding cyclohexa-1,4-dienes and benzylic alcohols. nih.gov This transformation is highly dependent on the solvent, with trifluoroethanol (CF₃CH₂OH) proving to be the most effective medium for the cycloaddition. nih.gov
The use of Wilkinson's catalyst in this context demonstrates the potential for activating the alkyne moiety of this compound towards cycloaddition, providing a pathway to complex cyclic structures.
Table 1: Catalytic System for Diels-Alder Reaction of this compound
| Catalyst | Diene | Key Findings | Product Type |
|---|---|---|---|
| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | 2,3-Dimethylbutadiene | Solvent choice is crucial for reaction success. nih.gov | Mixture of cyclohexa-1,4-dienes and benzylic alcohols. nih.gov |
Design of Atom-Economical Transformations
The principles of green chemistry increasingly guide the development of new synthetic routes, with a strong emphasis on atom economy. Atom-economical reactions are those that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This compound is a valuable substrate for designing such efficient transformations.
The previously mentioned Diels-Alder reaction is a prime example of an inherently atom-economical process. In this [4+2] cycloaddition, the dienophile (this compound) and a conjugated diene combine to form a new six-membered ring, with all the atoms from both reactants being incorporated into the cyclic product. This reaction constructs two new carbon-carbon sigma bonds in a single, concerted step, representing a highly efficient method for building molecular complexity without the formation of byproducts.
The application of this compound in such cycloadditions underscores its utility in sustainable synthesis, allowing for the creation of complex molecular architectures in a manner that is both elegant and environmentally conscious.
Table 2: Atom-Economical Transformation of this compound
| Reaction Type | Key Characteristics | Substrate Role | Significance |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | 100% atom economy; formation of two new C-C bonds in one step. | Dienophile | Efficient construction of six-membered rings with minimal waste. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
